N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide is a synthetic tetrahydroquinoline (THQ) derivative featuring a sulfonamide moiety at the 7-position of the THQ core and a furan-2-carbonyl group at the 1-position. Its molecular formula is inferred as C22H22N2O4S, with a molecular weight of approximately 440.5 g/mol based on structural analogs . The compound’s design integrates a furan heterocycle, which contributes to its electronic properties, and a 4-methylbenzene sulfonamide group, which may enhance lipophilicity and binding interactions compared to polar substituents. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided sources, its synthesis likely follows established routes for THQ sulfonamides, such as sulfonyl chloride intermediates coupled with nucleophilic substitution .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-10-18(11-7-15)28(25,26)22-17-9-8-16-4-2-12-23(19(16)14-17)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWAMFVHYSBSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-carbonyl precursor, followed by the formation of the tetrahydroquinoline core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Acyl Group Variations
- Trifluoroacetyl (Compound 10, ): The trifluoroacetyl group in N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide increases electronegativity and metabolic stability due to fluorine’s inductive effect .
Sulfonamide Substituent Variations
- 4-Methylbenzene (Target Compound) : The methyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
- 4-Trifluoromethoxybenzamide (Compound 10a, ) : The trifluoromethoxy group increases polarity and may confer resistance to oxidative metabolism .
- 2-Fluorophenyl (Compound 10, ) : Fluorine’s electronegativity and small size optimize steric and electronic interactions in hydrophobic binding pockets .
Comparative Data Table
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.
Structural Characteristics
The compound consists of several key moieties:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Tetrahydroquinoline : A bicyclic structure that contributes to its pharmacological properties.
- Sulfonamide group : Known for its antibacterial properties.
This structural diversity may confer distinct biological activities not typically observed in simpler compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the furan ring through cyclization of appropriate precursors.
- Synthesis of the tetrahydroquinoline moiety via cycloaddition reactions.
- Coupling reactions to link the sulfonamide group with the furan and tetrahydroquinoline intermediates.
These synthetic routes are crucial for obtaining high yields and purity of the final product.
Antimicrobial Properties
Research indicates that compounds with a sulfonamide group often exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Studies have highlighted the anticancer potential of related compounds:
- Mechanisms of Action : The tetrahydroquinoline moiety may interfere with cellular signaling pathways involved in cancer cell proliferation and survival .
- Case Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxic effects on human cancer cell lines, suggesting their potential as therapeutic agents .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism .
- Alteration of Cellular Pathways : The compound may affect pathways related to apoptosis and cell cycle regulation .
Research Findings
A summary of findings from various studies on this compound includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
